molecular formula C20H21N5O5S B2689781 methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034425-20-0

methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2689781
CAS No.: 2034425-20-0
M. Wt: 443.48
InChI Key: FNHCAUMEPRZYMB-UHFFFAOYSA-N
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Description

Methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a piperidine ring, and a sulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperidine ring and the sulfonyl phenyl group. The final step involves the formation of the carbamate ester.

    Pyrido[2,3-d]pyrimidine Core Synthesis: This step often involves the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrido[2,3-d]pyrimidine core.

    Sulfonyl Phenyl Group Addition: The sulfonyl phenyl group is typically added through sulfonylation reactions using reagents like sulfonyl chlorides.

    Carbamate Ester Formation: The final step involves the reaction of the intermediate compound with methyl chloroformate or a similar reagent to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrimidine: A simpler pyrimidine derivative with different chemical properties and applications.

    7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Another pyrido[2,3-d]pyrimidine derivative with distinct structural features and uses.

    2-Methyl-4-propyl-1,3-oxathiane: A sulfur-containing compound with different chemical and biological properties.

Uniqueness

Methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

methyl N-[4-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c1-30-20(27)23-14-4-6-16(7-5-14)31(28,29)24-11-8-15(9-12-24)25-13-22-18-17(19(25)26)3-2-10-21-18/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHCAUMEPRZYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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